Berninamycin A

描述

准备方法

化学反应分析

贝尼霉素 A 会发生各种化学反应,包括氧化、还原和取代 . 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 这些反应形成的主要产物取决于所用试剂和具体条件。 例如,贝尼霉素 A 的氧化会导致羟基化衍生物的形成,而还原会导致还原硫肽类似物的形成 .

科学研究应用

贝尼霉素 A 在科学研究中有着多种应用,特别是在化学、生物学和医学领域。 在化学方面,它被用作研究硫肽生物合成和翻译后修饰的模型化合物 . 在生物学方面,贝尼霉素 A 因其对革兰氏阳性菌的强效抗菌活性而被研究,包括耐甲氧西林金黄色葡萄球菌 (MRSA) 和耐万古霉素肠球菌 (VRE) . 在医学方面,它具有作为抗生素治疗细菌感染的潜在治疗应用 . 此外,贝尼霉素 A 用于工业研究中,以开发新的抗生素并了解耐药机制 .

作用机制

相似化合物的比较

生物活性

Introduction

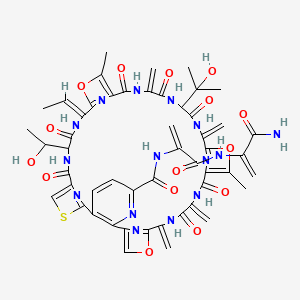

Berninamycin A is a cyclic thiopeptide antibiotic first isolated from Streptomyces bernensis. It belongs to a class of antibiotics characterized by a complex macrocyclic structure that includes thiazole and oxazole rings. This compound has garnered attention due to its unique mechanism of action and potential therapeutic applications, particularly against Gram-positive bacteria.

Chemical Structure

The structure of this compound features a central pyridine/tetrapyridine/dehydropiperidine ring with multiple thiazole substituents. The molecular formula is C₁₆H₁₉N₃O₃S₄, and its molecular weight is approximately 397.55 g/mol. The structural complexity contributes to its biological activity, which involves binding to ribosomal subunits and inhibiting protein synthesis in bacteria.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₃S₄ |

| Molecular Weight | 397.55 g/mol |

| Mechanism of Action | Inhibition of protein biosynthesis |

| Target Organisms | Gram-positive bacteria |

Mechanism of Action

This compound exerts its antibacterial effects primarily through the inhibition of protein biosynthesis. It binds to the ribosomal RNA and protein complex (23S RNA with protein L11), disrupting the function of the ribosomal A site, similar to other thiopeptides like thiostrepton . Notably, this compound does not exhibit proteasome inhibitory activity, distinguishing it from some other thiopeptides .

Antibacterial Activity

Research has demonstrated that this compound displays significant antibacterial activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) against Bacillus subtilis has been reported as 6.3 μM . The compound's efficacy against other pathogens, including Staphylococcus aureus, remains an area of active investigation.

Case Studies and Research Findings

- Antibacterial Efficacy : In a study examining the antibacterial properties of this compound, it was found to be effective against multiple strains of Gram-positive bacteria. The study highlighted its potential in treating infections caused by antibiotic-resistant strains .

- Host-Dependent Expression : Research involving the heterologous expression of the berninamycin gene cluster in different Streptomyces species revealed that variations in expression levels can lead to the production of linear derivatives with differing bioactivities. This suggests that environmental factors may influence the antibiotic's effectiveness .

- Mechanistic Studies : Investigations into the mechanistic aspects of this compound have indicated that it can induce autophagy in host cells, a process that may contribute to its antibacterial effects by enhancing intracellular clearance of pathogens . This property is particularly relevant in the context of treating infections caused by intracellular bacteria such as Mycobacterium tuberculosis.

Comparative Biological Activity

The following table summarizes the biological activities and characteristics of this compound compared to other thiopeptides:

| Compound | MIC (μM) | Mechanism of Action | Proteasome Inhibition | Autophagy Induction |

|---|---|---|---|---|

| This compound | 6.3 | Inhibition of protein synthesis | No | Yes |

| Thiostrepton | 0.5 | Inhibition of protein synthesis | Yes | Yes |

| Nosiheptide | 1.0 | Inhibition of protein synthesis | Yes | Yes |

This compound represents a promising candidate for further research in antibiotic development due to its unique mechanism of action and effectiveness against Gram-positive bacteria. Its ability to induce autophagy adds an intriguing dimension to its biological activity, potentially enhancing its therapeutic applications. Continued studies on its derivatives and mechanisms will be essential for understanding its full potential in clinical settings.

References

属性

IUPAC Name |

(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H51N15O15S/c1-13-28-49-65-34(26(10)81-49)45(76)56-21(5)40(71)66-36(51(11,12)78)46(77)58-23(7)48-64-33(25(9)80-48)44(75)55-20(4)39(70)57-22(6)47-61-30(16-79-47)35-27(50-62-31(17-82-50)42(73)63-32(24(8)67)43(74)60-28)14-15-29(59-35)41(72)54-19(3)38(69)53-18(2)37(52)68/h13-17,24,32,36,67,78H,2-7H2,1,8-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,75)(H,56,76)(H,57,70)(H,58,77)(H,60,74)(H,63,73)(H,66,71)/b28-13-/t24-,32+,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFFHXXVDGAVPH-DKFXDEMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H51N15O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1146.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58798-97-3 | |

| Record name | Berninamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058798973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BERNINAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2B3X4HA2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。